

# An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)propanoic Acid

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## Compound of Interest

Compound Name: 3-(3,4-Dichlorophenyl)propanoic acid

Cat. No.: B177109

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of **3-(3,4-Dichlorophenyl)propanoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Molecular Structure and Chemical Properties

**3-(3,4-Dichlorophenyl)propanoic acid** is a halogenated aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, attached to a propanoic acid tail.

Table 1: Chemical and Physical Properties of **3-(3,4-Dichlorophenyl)propanoic acid**

Property	Value	Source
IUPAC Name	3-(3,4-dichlorophenyl)propanoic acid	[1]
CAS Number	25173-68-6	[1]
Chemical Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	219.065 g/mol	[1]
InChI	InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)	[1]
InChIKey	NHYJRLYFKZYPMO-UHFFFAOYSA-N	[1]
Physical Form	Solid (predicted)	

## Synthesis

A plausible and common method for the synthesis of 3-phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. In this case, **3-(3,4-Dichlorophenyl)propanoic acid** can be prepared by the reduction of the double bond in 3-(3,4-dichlorophenyl)acrylic acid (3,4-dichlorocinnamic acid).

## Experimental Protocol: Catalytic Hydrogenation of 3,4-Dichlorocinnamic Acid

This protocol is based on general procedures for the hydrogenation of cinnamic acids.[2][3]

Materials:

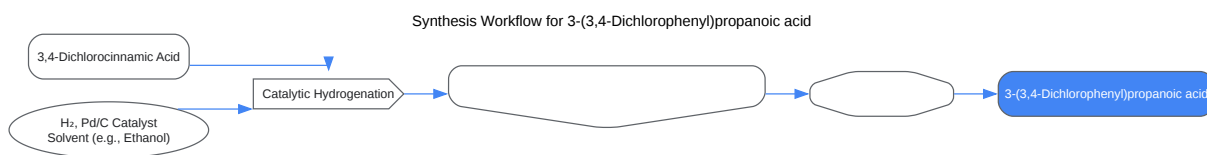
- 3-(3,4-dichlorophenyl)acrylic acid
- Palladium on carbon (5% or 10% Pd/C) catalyst
- Solvent (e.g., Ethanol, Ethyl acetate, or Tetrahydrofuran)

- Hydrogen gas (H<sub>2</sub>)
- Triethylamine (optional, as a base)
- Diatomaceous earth (e.g., Celite®)

Procedure:

- In a hydrogenation flask, dissolve 3-(3,4-dichlorophenyl)acrylic acid in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).
- If the starting material or product is acidic and might inhibit the catalyst, a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.
- Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per available equipment).
- Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 65°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[2]
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.
- Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.
- Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.
- Concentrate the filtrate under reduced pressure to yield the crude **3-(3,4-Dichlorophenyl)propanoic acid**.

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).



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Caption: Synthesis of **3-(3,4-Dichlorophenyl)propanoic acid**.

## Spectroscopic Data

### Mass Spectrometry

The mass spectrum (electron ionization) of **3-(3,4-Dichlorophenyl)propanoic acid** is available in the NIST WebBook.<sup>[1]</sup> The spectrum would be expected to show a molecular ion peak ( $M^+$ ) and characteristic isotopic peaks for the two chlorine atoms.

### Infrared (IR) Spectroscopy

An IR spectrum for **3-(3,4-Dichlorophenyl)propanoic acid** is also available in the NIST WebBook.<sup>[1]</sup> Key characteristic absorption bands would include:

- A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of 3300-2500  $\text{cm}^{-1}$ .
- C-H stretching bands for the aromatic and aliphatic protons around 3000  $\text{cm}^{-1}$ .
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725  $\text{cm}^{-1}$ .
- C=C stretching bands for the aromatic ring in the 1600-1450  $\text{cm}^{-1}$  region.

- C-Cl stretching bands, typically in the fingerprint region.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **3-(3,4-Dichlorophenyl)propanoic acid** is not readily available in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds.[\[4\]](#)[\[5\]](#)

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **3-(3,4-Dichlorophenyl)propanoic acid**

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~7.4	Doublet	1H	Ar-H (H2)
~7.2	Doublet of Doublets	1H	Ar-H (H6)
~7.0	Doublet	1H	Ar-H (H5)
~2.9	Triplet	2H	-CH <sub>2</sub> - ( $\alpha$ to Ar)
~2.6	Triplet	2H	-CH <sub>2</sub> - ( $\alpha$ to COOH)

The aromatic protons will exhibit coupling constants typical for ortho and meta relationships.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **3-(3,4-Dichlorophenyl)propanoic acid**

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~178	-COOH
~140	Ar-C (C1)
~132	Ar-C (C4)
~131	Ar-C (C3)
~130	Ar-CH (C5)
~129	Ar-CH (C6)
~127	Ar-CH (C2)
~35	-CH <sub>2</sub> - ( $\alpha$ to Ar)
~30	-CH <sub>2</sub> - ( $\alpha$ to COOH)

## Potential Biological Activities

While specific biological activity data for **3-(3,4-Dichlorophenyl)propanoic acid** is limited in the public domain, the activities of structurally related compounds suggest several areas of potential interest for researchers.

### Anti-inflammatory Activity

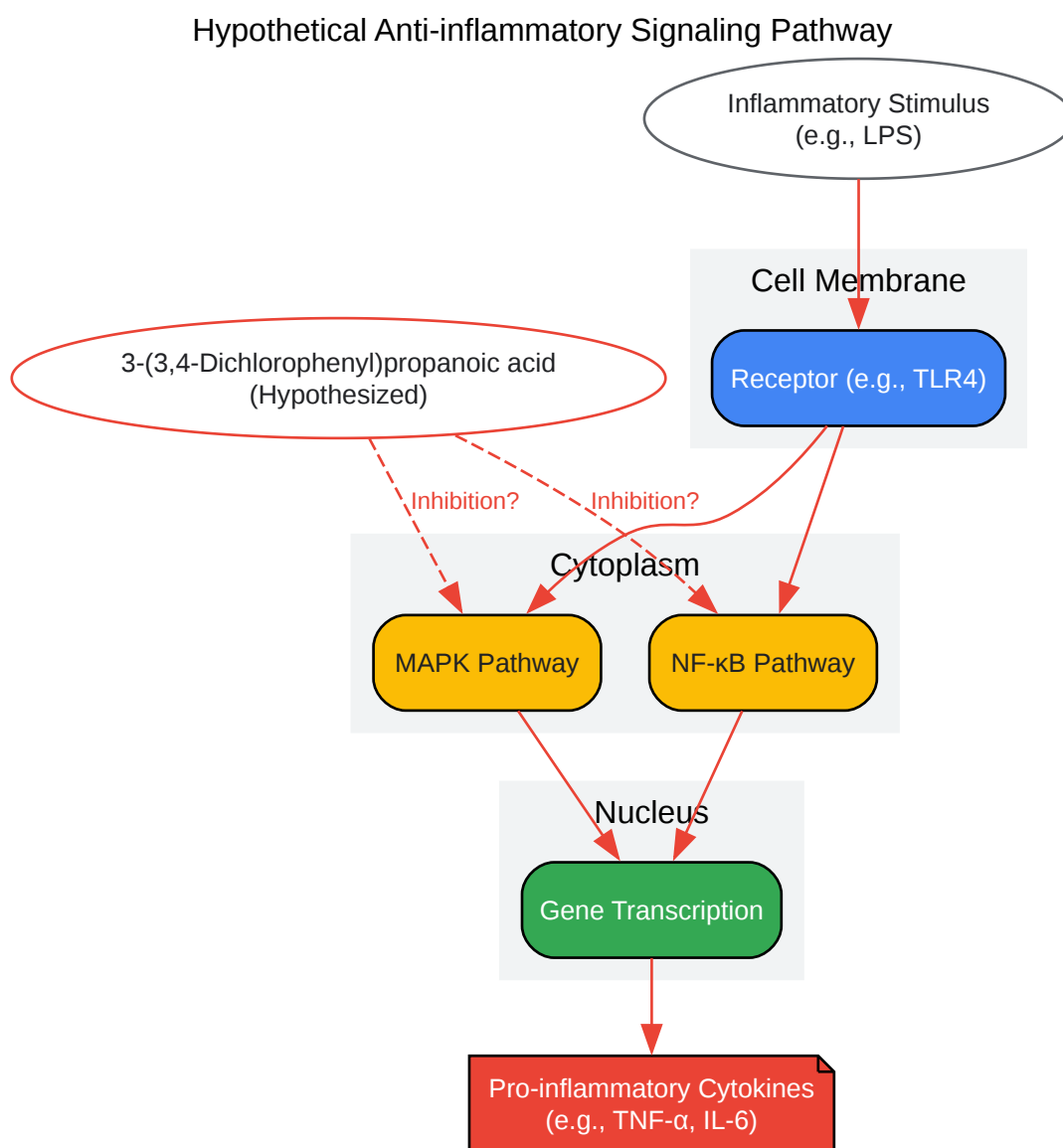
Many phenylpropanoic acid derivatives are known to possess anti-inflammatory properties. For instance, a pyrrole derivative of 3-phenylpropanoic acid has been shown to exhibit potent anti-inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine TNF- $\alpha$  in animal models.[6][7] This suggests that **3-(3,4-Dichlorophenyl)propanoic acid** could be investigated for similar activities.

### Herbicidal and Plant Growth Regulatory Activity

Dichlorinated phenyl derivatives are common motifs in herbicides. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants. Given the structural similarities, **3-(3,4-Dichlorophenyl)propanoic acid** may exhibit herbicidal or plant growth regulatory properties.

## Antimicrobial and Anticancer Potential

Derivatives of dichlorophenyl compounds have been explored for a range of biological activities, including anticancer and antimicrobial effects.[7] The specific substitution pattern on the phenyl ring is a critical determinant of activity. Therefore, **3-(3,4-Dichlorophenyl)propanoic acid** could be a candidate for screening in anticancer and antimicrobial assays.



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Caption: A hypothetical anti-inflammatory signaling pathway.

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